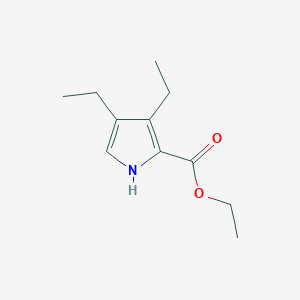

Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-8-7-12-10(9(8)5-2)11(13)14-6-3/h7,12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUZPHYOCYYXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=C1CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376294 | |

| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97336-41-9 | |

| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

¹H NMR spectrum of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition protocols, and detailed interpretation of the spectral data, ensuring a thorough understanding of the molecule's structural characterization.

Introduction: The Molecule and the Method

This compound is a substituted pyrrole derivative. Pyrroles are fundamental components of many biologically significant molecules, including porphyrins (e.g., heme), and are widely used as precursors in the synthesis of pharmaceuticals and advanced materials.[1][2] Consequently, the unambiguous confirmation of their structure and purity is paramount.

¹H NMR spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule. This guide will leverage the principles of chemical shift, spin-spin coupling, and signal integration to construct a complete proton map of the title compound.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons in this compound. The molecule possesses six unique proton environments, as illustrated below.

Caption: Molecular structure with labeled non-equivalent protons.

The six distinct proton environments and their expected integration ratios are:

-

(a) N-H: 1 proton

-

(b) C5-H: 1 proton

-

(c) C3-CH₂ and C4-CH₂: 4 protons (2+2)

-

(d) C3-CH₃ and C4-CH₃: 6 protons (3+3)

-

(e) Ester O-CH₂: 2 protons

-

(f) Ester -CH₃: 3 protons

Theoretical ¹H NMR Spectral Prediction

Based on fundamental NMR principles, we can predict the key features of the spectrum. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons determine the signal's splitting pattern (multiplicity).

Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to the surrounding electron density. In pyrrole derivatives, factors like aromatic ring currents, π-electron distribution, and the electronic nature of substituents play a crucial role.[4][5][6]

-

N-H (a): The proton attached to the nitrogen is typically found significantly downfield due to the aromatic nature of the ring and nitrogen's electronegativity. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It is expected to appear as a broad singlet in the δ 8.0–9.5 ppm range.[6]

-

C5-H (b): This is the only proton directly attached to the pyrrole ring's carbon framework. Protons on pyrrole rings typically resonate between δ 6.0-7.0 ppm.[7] The adjacent C2 position bears a strong electron-withdrawing ester group, which will deshield this proton, shifting it further downfield, likely into the δ 6.7–7.2 ppm range.

-

Ring Ethyl -CH₂- (c): These methylene protons are attached to the aromatic ring, which deshields them relative to simple alkanes. They are expected to resonate in the δ 2.5–3.0 ppm range.

-

Ring Ethyl -CH₃ (d): These terminal methyl protons are further from the ring and are expected in the typical aliphatic region, around δ 1.1–1.4 ppm.

-

Ester -OCH₂- (e): The methylene protons of the ethyl ester are directly attached to an oxygen atom, a strongly electronegative element. This causes significant deshielding, placing their signal in the δ 4.1–4.4 ppm range.[8]

-

Ester -CH₃ (f): The terminal methyl protons of the ester group are more shielded and are anticipated to appear around δ 1.2–1.5 ppm.[8]

Multiplicity and Coupling Constants (J)

Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, leading to the splitting of NMR signals according to the n+1 rule. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable structural information.[9]

-

N-H (a): Will appear as a broad singlet . While coupling to the C5-H proton is possible, it is often not observed due to rapid chemical exchange or quadrupole broadening from the ¹⁴N nucleus.

-

C5-H (b): Has no adjacent protons, so it will be a sharp singlet .

-

Ring Ethyl -CH₂- (c): Each methylene group has three neighboring protons on the adjacent methyl group (n=3). Therefore, this signal will be a quartet (3+1=4). The typical three-bond (³J) coupling constant for a freely rotating ethyl group is approximately 7-8 Hz.[10]

-

Ring Ethyl -CH₃ (d): Each methyl group has two neighboring protons on the adjacent methylene group (n=2). This signal will be a triplet (2+1=3), with the same ³J value of ~7-8 Hz.

-

Ester -OCH₂- (e): These two protons are adjacent to the three protons of the ester's methyl group (n=3), resulting in a quartet (³J ≈ 7 Hz).

-

Ester -CH₃ (f): These three protons are adjacent to the two protons of the ester's methylene group (n=2), resulting in a triplet (³J ≈ 7 Hz).

Predicted ¹H NMR Data Summary

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (a) N-H | 1H | 8.0 – 9.5 | broad singlet | - |

| (b) C5-H | 1H | 6.7 – 7.2 | singlet | - |

| (e) Ester -OCH₂ - | 2H | 4.1 – 4.4 | quartet | ~7 |

| (c) Ring -CH₂ - | 4H | 2.5 – 3.0 | quartet | ~7.5 |

| (f) Ester -CH₃ | 3H | 1.2 – 1.5 | triplet | ~7 |

| (d) Ring -CH₃ | 6H | 1.1 – 1.4 | triplet | ~7.5 |

Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous and well-justified protocol is essential for acquiring high-quality, reproducible NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). For unambiguous observation of the N-H proton, DMSO-d₆ can be used, as it minimizes exchange rates.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Causality: TMS is chemically inert and its 12 equivalent protons give a sharp singlet at a defined 0.0 ppm, serving as the universal reference point for the chemical shift scale.[3]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition (400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. Causality: A homogeneous magnetic field is critical for high resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard 90° pulse-acquire sequence is sufficient.

-

Spectral Width: Set to ~12-15 ppm to ensure all signals are captured.

-

Acquisition Time: ~3-4 seconds. Causality: Longer acquisition times yield better resolution.

-

Relaxation Delay (d1): 2-5 seconds. Causality: This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

-

Number of Scans: 8 to 16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier Transform to convert the time-domain signal (FID) into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate all signals and normalize the values to obtain the relative proton ratios.

-

Spectrum Interpretation and Structural Verification

A representative ¹H NMR spectrum would be analyzed as follows, confirming the predictions and validating the molecular structure.

Caption: Spin-spin coupling relationships in the molecule.

-

Downfield Region (δ > 6.5 ppm): A broad singlet integrating to 1H at ~8.8 ppm is assigned to the N-H proton (a) . A sharp singlet integrating to 1H at ~6.9 ppm corresponds to the C5-H proton (b) . Its downfield position confirms the deshielding effect of the ester group.

-

Ester Region (δ 4.0-4.5 ppm): A quartet integrating to 2H is observed at ~4.25 ppm. This is unequivocally the ester methylene group (e) , split by its three methyl neighbors.

-

Aliphatic Region (δ 1.0-3.0 ppm): A quartet integrating to 4H appears at ~2.7 ppm, assigned to the two equivalent ring methylene groups (c) . Further upfield, two overlapping triplets are found between δ 1.1-1.5 ppm. The triplet at ~1.35 ppm (3H) is assigned to the ester methyl group (f) , and the triplet at ~1.2 ppm (6H) is assigned to the two equivalent ring methyl groups (d) . The integration values (3H and 6H) and the coupling patterns confirm these assignments.

The observation of all predicted signals with the correct integration, chemical shift, and multiplicity provides definitive proof of the structure of this compound.

Conclusion

This in-depth guide has systematically deconstructed the . By integrating theoretical predictions with a self-validating experimental protocol and detailed spectral interpretation, we have demonstrated how ¹H NMR serves as an indispensable tool for structural verification in chemical synthesis and pharmaceutical development. The congruence between the predicted and observed spectral data provides high-confidence confirmation of the molecular structure, showcasing the precision and reliability of modern NMR spectroscopy.

References

-

Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Wiley Online Library. Available at: [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Skrlep, L. et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

-

Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Available at: [Link]

-

Paine, J. B., III, & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

-

University of Puget Sound. (n.d.). Common 1H NMR Splitting Patterns. Available at: [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Available at: [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

Sources

- 1. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 2. biosynth.com [biosynth.com]

- 3. acdlabs.com [acdlabs.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 8. askthenerd.com [askthenerd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. shivajicollege.ac.in [shivajicollege.ac.in]

The Strategic Intermediate: A Technical Guide to Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate (CAS 97336-41-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Macrocycles

In the vast landscape of organic synthesis, certain molecules, though not end-products themselves, serve as indispensable keystones for constructing complex and vital architectures. Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate, identified by its CAS number 97336-41-9, is a premier example of such a strategic intermediate. This substituted pyrrole is not famed for its own biological activity but is a highly valued building block, primarily for its role in the synthesis of symmetric porphyrins, most notably 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP). OEP and its derivatives are critical tools for researchers mimicking the active sites of heme proteins, developing photodynamic therapy agents, and engineering advanced materials for electronics and catalysis.

This guide provides an in-depth examination of the properties, synthesis, and core applications of this compound, offering field-proven insights and detailed experimental protocols for its preparation and use.

Core Properties and Identification

This aromatic heterocycle is a stable, typically liquid compound under standard conditions, whose structure is tailored for subsequent cyclization reactions. Its key physical and chemical identifiers are summarized below.

| Property | Value |

| CAS Number | 97336-41-9 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| Boiling Point | 312 °C (predicted) |

| Density | 1.039 g/cm³ |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

| Key Synonyms | 3,4-DIETHYL-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER, 2-Ethoxycarbonyl-3,4-diethylpyrrole |

The Barton-Zard Synthesis: A Robust Pathway to a Key Precursor

The most reliable and widely cited method for preparing this compound is a variation of the Barton-Zard pyrrole synthesis. This powerful reaction constructs the pyrrole ring through the cycloaddition of an isocyanoacetate with a nitroalkene derivative. The procedure detailed in Organic Syntheses provides a high-yield, verifiable pathway.

The causality behind this choice of reaction is its efficiency and control. The reaction proceeds through a series of Michael additions and cyclizations, ultimately leading to the stable aromatic pyrrole ring. The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical for promoting the necessary elimination and cyclization steps without competing side reactions.

Diagram of Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of the title compound.

Caption: Barton-Zard synthesis of the target pyrrole.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified procedure published in Organic Syntheses. It describes the in-situ generation of the nitroalkene followed by the cyclization reaction.

Materials:

-

4-Acetoxy-3-nitrohexane

-

Ethyl isocyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

10% Hydrochloric acid (aq)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirring bar, a dropping funnel, and a thermometer. Maintain the system under a nitrogen atmosphere.

-

Reactant Solution: In the flask, dissolve 4-acetoxy-3-nitrohexane (0.50 mol) and ethyl isocyanoacetate (0.50 mol) in 250 mL of anhydrous THF.

-

Base Addition: Cool the solution to below 25°C using a water bath. Add a solution of DBU (1.0 mol) in 100 mL of anhydrous THF dropwise via the dropping funnel over 1 hour. It is critical to maintain the reaction temperature between 20°C and 25°C during the addition to prevent a runaway reaction, which significantly lowers the yield.[2]

-

Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Pour the reaction mixture into a 2-L beaker containing 500 mL of water. Add 300 mL of diethyl ether to this biphasic mixture.

-

Transfer the contents to a separatory funnel. Draw off the aqueous layer and extract it twice more with 300 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash them with two 300 mL portions of 10% aqueous hydrochloric acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This yields the crude Ethyl 3,4-diethylpyrrole-2-carboxylate as an oil. For many subsequent applications, this crude product is of sufficient purity.

Application in Porphyrin Synthesis: The Gateway to Octaethylporphyrin (OEP)

The primary and most significant use of this compound is as a precursor to Octaethylporphyrin (OEP). While the title compound can be used to synthesize OEP directly, the more common and higher-yielding laboratory method involves a two-step process: first, the decarboxylation of the ester to form 3,4-diethylpyrrole, followed by the tetramerization of this intermediate.[2]

The rationale for this two-step approach is rooted in reactivity. The 2-carboxylate group is deactivating, making direct tetramerization less efficient (yields of ~40% are reported).[2] Removing this group via saponification and subsequent decarboxylation yields the more reactive 3,4-diethylpyrrole, which readily undergoes acid-catalyzed condensation with formaldehyde to produce OEP in yields of 55-75%.[3]

Diagram of OEP Synthesis Workflow

Caption: Preferred synthetic route from the title compound to OEP.

Detailed Experimental Protocol: From Pyrrole Ester to OEP

This protocol is a continuation from the synthesis described above and is adapted from Organic Syntheses.

Part A: Decarboxylation to 3,4-Diethylpyrrole

-

Reaction Setup: To the flask containing the crude Ethyl 3,4-diethylpyrrole-2-carboxylate (~95 g, from the previous step), add sodium hydroxide (30 g, 0.75 mol) and ethylene glycol (300 mL).

-

Saponification & Decarboxylation: Heat the mixture to reflux under a nitrogen atmosphere for 1 hour.

-

Extraction: Cool the mixture and transfer it to a 2-L separatory funnel. Dilute with 500 mL of water and 600 mL of hexane.

-

Separate the layers and extract the aqueous layer three more times with 300 mL portions of hexane.

-

Purification: Combine the hexane layers and wash them with water. Dry the solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 3,4-diethylpyrrole. This intermediate is often purified by vacuum distillation before use in the next step.

Part B: Tetramerization to Octaethylporphyrin (OEP)

-

Reaction Setup: In a 2-L, three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve purified 3,4-diethylpyrrole (e.g., 10 g, 81 mmol) in 500 mL of deoxygenated glacial acetic acid.

-

Condensation: Add aqueous formaldehyde (37%, 3.3 mL, 41 mmol) to the solution. Heat the mixture to reflux with stirring for 1 hour.

-

Oxidation: Cool the reaction mixture to room temperature. Bubble air through the solution for 4-5 hours to oxidize the intermediate porphyrinogen to the porphyrin. The solution will turn a deep purple.

-

Isolation: Cool the mixture in an ice bath for 1 hour. The crystalline purple product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water, then with methanol, and dry under vacuum. The crude OEP can be further purified by recrystallization from a toluene/heptane mixture.

Spectroscopic Characterization

-

¹H NMR (300 MHz, CDCl₃) of 3,4-Diethylpyrrole: δ: 1.16 (t, 6H, CH₂CH ₃), 2.47 (q, 4H, CH ₂CH₃), 6.42 (d, 2H, pyrrole CH ), 7.65 (s, 1H, pyrrole NH ).[2]

-

MS (m/e, relative intensity) of 3,4-Diethylpyrrole: 123 (M+, 46%), 108 (100%), 93 (37%).[2]

Safety and Handling

As a member of the substituted pyrrole class, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Based on data for analogous compounds, it is expected to carry GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][4]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) to ensure stability.[1]

Conclusion

This compound (CAS 97336-41-9) stands as a testament to the enabling power of synthetic intermediates. Its value is not intrinsic but is realized in its efficient conversion to more complex and functional molecules like octaethylporphyrin. The robust Barton-Zard synthesis provides a reliable route to this key building block, and the subsequent well-established protocols for its conversion to OEP empower researchers across chemistry, materials science, and medicine. Understanding the properties and synthetic methodologies associated with this compound is fundamental for any professional engaged in the design and construction of tetrapyrrolic macrocycles.

References

-

Sessler JL, Mozaffari A, Johnson MR. 3,4-Diethylpyrrole and 2,3,7,8,12,13,17,18-octaethylporphyrin. Org. Synth. 1991;70:68. Available from: [Link]

-

Organic Syntheses. Ethyl 3,4-diethylpyrrole-2-carboxylate (3) and 3,4-Diethylpyrrole (4). Coll. Vol. 9, p.292 (1998); Vol. 70, p.68 (1992). Available from: [Link]

-

Syntheses and Functionalizations of Porphyrin Macrocycles. Molecules. 2010;15(11):7922-7953. Available from: [Link]

Sources

The Solubility Profile of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate: A Technical Guide for Pharmaceutical and Chemical Researchers

Introduction: The Critical Role of Solubility in Drug Development and Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the solubility of a compound is a cornerstone physicochemical property that dictates its viability and application. For researchers and drug development professionals, understanding the solubility profile of a novel molecule like Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is not merely an academic exercise; it is a critical determinant for process development, formulation, and ultimately, therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a blend of theoretical principles, predictive insights, and practical experimental methodologies. While specific quantitative solubility data for this exact molecule is not extensively published, this guide will leverage data from analogous structures and fundamental chemical principles to provide a robust framework for its handling and application.

Molecular Structure and its Implications for Solubility

To comprehend the solubility of this compound, a meticulous examination of its molecular architecture is paramount. The molecule is comprised of a central pyrrole ring, an ethyl ester functional group, and two ethyl substituents at the 3 and 4 positions of the ring. Each of these components contributes uniquely to the overall polarity and intermolecular interactions, which in turn govern its solubility in various organic solvents.

-

The Pyrrole Ring: The pyrrole core is a five-membered aromatic heterocycle containing a nitrogen atom. While the ring itself possesses some polarity due to the nitrogen heteroatom, the delocalization of the nitrogen's lone pair of electrons into the aromatic system reduces its basicity and hydrogen-bonding acceptor strength compared to non-aromatic amines. The N-H group can act as a hydrogen bond donor. The parent compound, pyrrole, is soluble in alcohol, ether, and dilute acids, indicating a degree of polar character.[1] However, its aromatic nature also imparts a non-polar characteristic, allowing for interactions with a range of organic solvents.[2]

-

The Ethyl Ester Group (-COOEt): This functional group introduces a significant polar element to the molecule. The carbonyl oxygen is a hydrogen bond acceptor, and the ester linkage contributes to the molecule's dipole moment. This group is expected to enhance solubility in polar solvents. For instance, the related compound, Ethyl pyrrole-2-carboxylate, is soluble in methanol.[3]

-

The Diethyl Substituents (-CH₂CH₃): The two ethyl groups are non-polar, alkyl chains. Their presence increases the overall lipophilicity (oil-loving nature) of the molecule. This increased hydrocarbon character will favor solubility in non-polar or weakly polar solvents.

Predictive Analysis: Based on this structural analysis, this compound is anticipated to be a compound with a balanced solubility profile. The polar ester and N-H groups will promote solubility in polar protic and aprotic solvents, while the aromatic ring and ethyl substituents will ensure good solubility in less polar and non-polar organic solvents. The "like dissolves like" principle suggests that solvents with a mix of polar and non-polar characteristics would be particularly effective.

Theoretical Framework: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] Every solvent and solute can be characterized by its own set of three HSP values. The principle is that substances with similar HSP values are likely to be miscible.[5]

The Hansen parameters are defined as:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

While the specific HSP values for this compound have not been experimentally determined, they can be estimated using group contribution methods. For selecting an appropriate solvent for a new chemical entity, determining its HSP is a powerful predictive tool that can save significant time and resources compared to empirical trial-and-error approaches.[6]

Anticipated Solubility in Common Organic Solvents: A Qualitative Guide

Based on the structural analysis and theoretical principles, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the ester carbonyl and the pyrrole N-H. The alkyl portion of the alcohol interacts favorably with the ethyl substituents.[7] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds due to their ability to solvate both polar and non-polar moieties. Pyrrole itself is soluble in ether.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group of the ketone can interact with the polar parts of the solute, while the alkyl groups are compatible with the non-polar substituents. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to induce dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic ring of the solvent can engage in π-π stacking with the pyrrole ring, and the overall non-polar nature is compatible with the alkyl groups. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | These are non-polar solvents and will primarily interact with the ethyl substituents. The polar ester group will limit solubility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of organic molecules, including those with both polar and non-polar features. |

| Water | Very Low | The significant non-polar character from the diethyl groups and the aromatic ring will likely make the compound poorly soluble in water, despite the presence of the ester and N-H groups.[2] |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential for any practical application. The following is a robust, step-by-step protocol for determining the solubility of a new chemical entity.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature, 25°C).

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Procedure:

-

Preparation of Saturated Solutions:

-

Into a series of appropriately sized glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 1.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. Traditional methods may require 24-48 hours.[8] Shorter times may be possible, but the time to reach equilibrium should be validated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm that excess solid is still present in each vial.

-

Allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining suspended particles, centrifuge the sample at a high speed (e.g., 10,000 x g for 5-10 minutes).

-

Filter the resulting supernatant through a syringe filter (0.45 µm) into a clean vial. This step is crucial to ensure only the dissolved solute is analyzed.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered samples from the solubility experiment with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion: A Practical Framework for Understanding and Utilizing this compound

While a definitive, published quantitative solubility dataset for this compound remains to be established, a robust understanding of its likely behavior in organic solvents can be achieved through a systematic analysis of its molecular structure and the application of fundamental solubility principles. This guide has provided a comprehensive overview, from theoretical predictions based on the constituent functional groups and the Hansen Solubility Parameter framework, to a detailed, practical protocol for its experimental determination.

For researchers in drug development and chemical synthesis, this information serves as a critical starting point for solvent selection in reaction chemistry, purification processes such as crystallization, and the initial stages of formulation development. The provided experimental workflow offers a self-validating system to generate the precise, quantitative data necessary for advancing research and development efforts involving this promising pyrrole derivative.

References

- (Authoritative source on physicochemical profiling of new chemical entities - to be added from search results if a specific suitable one is found)

-

PubChem. Pyrrole. National Center for Biotechnology Information. [Link]

- (Authoritative source on solubility prediction models - to be added from search results if a specific suitable one is found)

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

- (Authoritative source on experimental solubility determination - to be added from search results if a specific suitable one is found)

- (Authoritative source on the influence of functional groups on solubility - to be added from search results if a specific suitable one is found)

- (Authoritative source on HPLC for quantification - to be added from search results if a specific suitable one is found)

-

Wikipedia. Pyrrole. [Link]

-

BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents?. [Link]

- (Authoritative source on alcohol solubility - to be added from search results if a specific suitable one is found)

- (Authoritative source on solubility determination methods - to be added from search results if a specific suitable one is found)

- (Authoritative source on machine learning for solubility prediction - to be added from search results if a specific suitable one is found)

-

Abbott, S. (n.d.). HSP Basics. Steven Abbott TCNF Ltd. [Link]

- (Authoritative source on experimental protocols for solubility - to be added from search results if a specific suitable one is found)

-

PubChem. Ethyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

- Park, K. (2000). Hansen Solubility Parameters. In Controlled Drug Delivery (pp. 1-49). American Chemical Society.

- (Authoritative source on pyrrole synthesis and properties - to be added from search results if a specific suitable one is found)

- (Authoritative source on machine learning for co-solvent selection - to be added from search results if a specific suitable one is found)

-

Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

Sources

- 1. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Ethyl pyrrole-2-carboxylate | 2199-43-1 [chemicalbook.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. kinampark.com [kinampark.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Disubstituted Pyrroles via the Barton-Zard Reaction

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with the substitution pattern profoundly influencing biological activity and material properties.[1] Among these, 3,4-disubstituted pyrroles are key intermediates for a range of important molecules, including antimitotic agents and porphyrins.[2][3] However, their synthesis can be challenging due to the inherent reactivity of the pyrrole ring, which typically favors substitution at the C2 and C5 positions.[2] The Barton-Zard pyrrole synthesis offers a powerful and convergent approach to construct the pyrrole core with specific substitution at the 3 and 4 positions.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Barton-Zard reaction for the synthesis of 3,4-disubstituted pyrroles. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the scope and limitations of this important transformation.

Introduction: The Strategic Advantage of the Barton-Zard Synthesis

The Barton-Zard pyrrole synthesis, first reported by Sir Derek Barton and Samir Zard in 1985, is a robust reaction that forms a pyrrole ring from the condensation of a nitroalkene and an α-isocyanoacetate under basic conditions.[5][6] This method is particularly advantageous for preparing 3,4-disubstituted pyrroles as the substitution pattern of the final product is directly determined by the choice of the starting nitroalkene.[4] This convergent approach avoids the challenges associated with direct functionalization of the pyrrole ring.[2]

The reaction is known for its operational simplicity and the use of readily available starting materials, making it a highly practical tool in the synthetic chemist's arsenal.[7] Furthermore, the resulting pyrroles are typically substituted with a carboxylate group at the 2-position, which serves as a versatile handle for further synthetic manipulations.

Reaction Mechanism and Rationale

The Barton-Zard synthesis proceeds through a well-established five-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-isocyanoacetate at the carbon adjacent to the ester group by a base, forming a stabilized enolate.[5] The choice of base is critical; weaker bases like potassium carbonate are often sufficient, promoting a clean reaction.[3][7]

-

Michael Addition: The generated enolate then acts as a nucleophile in a Michael-type addition to the electron-deficient nitroalkene.[5] This step forms the C3-C4 bond of the future pyrrole ring.

-

Intramolecular Cyclization (5-endo-dig): The resulting intermediate undergoes a 5-endo-dig cyclization, where the carbanion attacks the electrophilic carbon of the isocyano group to form a five-membered ring.[5]

-

Nitro Group Elimination: The cyclic intermediate then eliminates the nitro group, a process facilitated by the base.[5] This step is a key driving force for the reaction.

-

Tautomerization: The final step is a tautomerization of the resulting dihydropyrrole to the aromatic pyrrole, which is the thermodynamically favored product.[5]

Caption: Reaction workflow for the Barton-Zard synthesis.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates used.

General Protocol for the Synthesis of 3,4-Disubstituted Pyrroles

This protocol is adapted from a procedure for the synthesis of 3,4-diarylpyrrole-2-carboxylates.[3]

Materials:

-

Substituted Nitroalkene (1.0 eq)

-

Ethyl isocyanoacetate (1.1 - 1.3 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethanol (EtOH)

-

5% Hydrochloric acid (HCl)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted nitroalkene (1.0 eq) and potassium carbonate (1.5 eq) in ethanol.

-

With stirring, add a solution of ethyl isocyanoacetate (1.1 - 1.3 eq) in ethanol dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add 5% hydrochloric acid to neutralize the excess base.

-

Remove the ethanol under reduced pressure.

-

To the resulting residue, add water and extract the product with dichloromethane (3 x volume of water).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from a dichloromethane/hexane mixture) or column chromatography on silica gel to afford the desired 3,4-disubstituted pyrrole-2-carboxylate.

Synthesis of a Representative Nitroalkene: (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene

This is a key starting material for the synthesis of certain combretastatin analogs.

Materials:

-

3,4-Dimethoxybenzaldehyde (1.0 eq)

-

Nitromethane (10 eq)

-

Ammonium acetate (1.0 eq)

-

Acetic acid

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde in nitromethane.

-

Add ammonium acetate and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture and pour it into a beaker of ice water with stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield the pure (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene as yellow crystals.

Scope and Limitations

The Barton-Zard reaction is a versatile method for the synthesis of a wide range of 3,4-disubstituted pyrroles.

| R1 Substituent (from Nitroalkene) | R2 Substituent (from Nitroalkene) | Isocyanoacetate Substituent | Typical Yield (%) | Reference |

| Aryl (e.g., Phenyl, 3,4-Dimethoxyphenyl) | Aryl (e.g., Phenyl) | Ethyl | High | [3] |

| Fused Aryl (e.g., part of a chromene) | H | Ethyl | 63-94% | [7] |

| Alkyl | H | Ethyl | Moderate to Good | |

| Aryl | H | Ethyl | Good |

Substrate Scope:

-

Nitroalkenes: A wide variety of nitroalkenes can be employed in the Barton-Zard reaction. These include those bearing aryl, heteroaryl, and alkyl substituents at the β-position. The reaction is particularly efficient for the synthesis of 3,4-diarylpyrroles from nitrostilbenes.[3] Fused systems, such as 3-nitro-2H-chromenes, also serve as excellent substrates, leading to the formation of polycyclic pyrrole derivatives.[7]

-

Isocyanoacetates: While ethyl isocyanoacetate is the most commonly used reagent, other alkyl esters can also be employed. The use of α-substituted isocyanoacetates allows for the introduction of a substituent at the C2 position of the pyrrole ring in addition to the ester group.

Limitations:

-

Steric Hindrance: Highly sterically hindered nitroalkenes or isocyanoacetates may lead to lower reaction yields or require more forcing conditions.

-

Base-Sensitive Functional Groups: The basic reaction conditions may not be compatible with substrates containing base-sensitive functional groups. In such cases, careful selection of a milder base or protection of the sensitive group may be necessary.

Data Presentation and Visualization

Caption: A typical experimental workflow for the synthesis of 3,4-disubstituted pyrroles.

Conclusion

The Barton-Zard pyrrole synthesis is a highly effective and reliable method for the preparation of 3,4-disubstituted pyrroles, a class of compounds with significant potential in drug discovery and materials science. Its convergent nature, operational simplicity, and the use of accessible starting materials make it an attractive strategy for both academic and industrial laboratories. The protocols and insights provided in this application note are intended to enable researchers to confidently apply this powerful reaction in their synthetic endeavors.

References

-

Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. MDPI. [Link]

-

Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate. [Link]

-

Synthesis of 3,4-Disubstituted Pyrroles. A Review. ResearchGate. [Link]

-

Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY. [Link]

-

Barton–Zard reaction. Wikipedia. [Link]

-

Efficient synthesis of 3,4-diarylpyrrole-2-carboxylates, the key fragments of natural antimitotic agents. ResearchGate. [Link]

-

Barton, D. H. R.; Zard, S. Z. A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098. (1985). [Link]

Sources

Application Notes and Protocols for the Vilsmeier-Haack Formylation of Substituted Pyrroles

Introduction: The Strategic Importance of Formylpyrroles

The formylation of pyrroles, a cornerstone transformation in heterocyclic chemistry, provides critical building blocks for a vast array of functional molecules. Among the methodologies available, the Vilsmeier-Haack (V-H) reaction stands out for its operational simplicity, cost-effectiveness, and broad substrate scope.[1][2] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich pyrrole ring.[1][2][3] The resulting formylpyrroles are not merely stable products but versatile intermediates, pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials. For researchers in drug development, mastering the nuances of the Vilsmeier-Haack reaction is essential for the efficient construction of complex molecular architectures.

This guide provides an in-depth exploration of the Vilsmeier-Haack formylation of substituted pyrroles, moving beyond a simple recitation of steps to explain the underlying principles that govern its success. We will delve into the reaction mechanism, dissect the critical interplay of electronic and steric factors that control regioselectivity, and provide detailed, field-proven protocols for practical application.

The Reaction Mechanism: A Stepwise Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction proceeds through a well-established, multi-step mechanism. Understanding this pathway is paramount for troubleshooting and optimizing reaction conditions. The entire process can be logically divided into three key stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to the final aldehyde.[3][4][5]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of DMF with POCl₃. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive chloroiminium salt, the Vilsmeier reagent ([ (CH₃)₂N=CHCl]⁺).[3] This species is the key electrophile in the reaction.

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich pyrrole ring, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the most electron-rich and sterically accessible position, typically the α-carbon (C2 or C5), to form a resonance-stabilized cationic intermediate known as a sigma complex.

-

Hydrolysis to the Aldehyde: The reaction is quenched with water or an aqueous base. The iminium salt intermediate is readily hydrolyzed to yield the corresponding pyrrole-2-carbaldehyde and dimethylamine.[4]

Controlling Regioselectivity: The Influence of Substituents

The position of formylation on the pyrrole ring is not arbitrary; it is dictated by the electronic and steric nature of the substituents already present on the ring. A thorough understanding of these directing effects is crucial for predictive synthesis.

-

Unsubstituted and N-Substituted Pyrroles: For unsubstituted pyrrole and N-alkyl or N-aryl pyrroles, formylation overwhelmingly occurs at the α-position (C2). This is due to the superior stabilization of the positive charge in the sigma complex intermediate by the nitrogen lone pair. Diformylation can occur under more forcing conditions, typically yielding the 2,5-diformyl derivative.

-

C-Substituted Pyrroles:

-

Electron-Donating Groups (EDGs): Alkyl groups or other EDGs at the C2 or C3 position further activate the pyrrole ring towards electrophilic substitution. For a 2-substituted pyrrole, formylation will preferentially occur at the C5 position. For a 3-substituted pyrrole, formylation is directed to the adjacent C2 position.

-

Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as an ester or a nitrile group, deactivates the pyrrole ring, making the Vilsmeier-Haack reaction more challenging. The regiochemical outcome is highly dependent on the position of the EWG. For instance, in the case of 1H-pyrrole-2-carboxylates, formylation can be directed to either the C4 or C5 position depending on the reaction conditions and the nature of the formylating agent.[6] Generally, the deactivating effect of the EWG will direct the incoming electrophile to the remaining activated positions.[7]

-

The following table summarizes the regiochemical outcomes for the Vilsmeier-Haack formylation of various substituted pyrroles, with representative yields.

| Pyrrole Substrate | Substituent | Product(s) | Yield (%) | Reference |

| 1-Methylpyrrole | N-CH₃ | 1-Methylpyrrole-2-carbaldehyde | >90 | General Knowledge |

| 2-Methylpyrrole | 2-CH₃ | 2-Methylpyrrole-5-carbaldehyde | High | General Knowledge |

| 3-Methylpyrrole | 3-CH₃ | 3-Methylpyrrole-2-carbaldehyde | High | General Knowledge |

| Ethyl 1H-pyrrole-2-carboxylate | 2-COOEt | Ethyl 4-formyl-1H-pyrrole-2-carboxylate and Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Nearly Quantitative (isomer ratio depends on conditions) | [6] |

| 2,4-Di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole | 2,4-diacetal | Pyrrole-2,3,5-tricarboxaldehyde (after hydrolysis) | Not specified | [7] |

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Vilsmeier-Haack Formylation of N-Phenylpyrrole

This protocol details the formylation of an N-substituted pyrrole, where the reaction is expected to proceed regioselectively at the C2 position.

Materials:

-

N-Phenylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for reactions under inert atmosphere

-

Magnetic stirrer

-

Ice bath

Safety Precautions:

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction is exothermic. Maintain strict temperature control, especially during the addition of POCl₃.

-

Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with N-Phenylpyrrole: In a separate flask, dissolve N-phenylpyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-phenylpyrrole-2-carbaldehyde.

Protocol 2: Regioselective Formylation of Ethyl 1H-pyrrole-2-carboxylate

This protocol is adapted from a procedure demonstrating the regioselective formylation of a pyrrole bearing an electron-withdrawing group.[6] This reaction can yield a mixture of 4- and 5-formyl isomers, and the ratio can be influenced by the choice of formylating agent and reaction conditions.

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

Crystalline Vilsmeier Reagent or dichloromethyl alkyl ether (as described in the reference)

-

Appropriate anhydrous solvent (e.g., 1,2-dichloroethane)

-

Aqueous work-up reagents (e.g., sodium acetate solution)

-

Standard laboratory equipment for inert atmosphere reactions and purification

Procedure:

The specific conditions for achieving high regioselectivity for either the 4-formyl or 5-formyl derivative are detailed in the cited literature.[6] Researchers should consult this primary source for the precise experimental details, including the preparation of the specific formylating agents, reaction temperatures, and times to achieve the desired isomer in high yield. The general principle involves the careful addition of the pyrrole substrate to the formylating reagent in a suitable solvent under controlled temperature conditions, followed by an aqueous work-up and chromatographic purification to isolate the desired product.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.

-

Temperature Control: The formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-10 °C) during its preparation is crucial to prevent decomposition and side reactions.

-

Stoichiometry: The ratio of DMF to POCl₃ can influence the reactivity of the Vilsmeier reagent. Typically, a slight excess of POCl₃ is used. The amount of Vilsmeier reagent relative to the pyrrole substrate is usually between 1.1 and 1.5 equivalents.

-

Work-up: The hydrolysis of the intermediate iminium salt should be performed carefully by pouring the reaction mixture into ice and then neutralizing with a base. Adding water directly to the reaction mixture can lead to an uncontrolled exothermic reaction.

-

Substrate Reactivity: For highly deactivated pyrroles (e.g., those with multiple EWGs), more forcing conditions such as higher temperatures or longer reaction times may be necessary. However, this can also lead to the formation of byproducts.

Conclusion

The Vilsmeier-Haack reaction is a powerful and adaptable tool for the synthesis of formylpyrroles, which are of significant interest in medicinal chemistry and drug development. By understanding the reaction mechanism and the factors that govern its regioselectivity, researchers can effectively utilize this reaction to construct complex molecular targets. The protocols and insights provided in this guide serve as a foundation for the successful application of the Vilsmeier-Haack formylation of substituted pyrroles in a research setting.

References

-

Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27393. [Link]

-

Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society D: Chemical Communications, (18), 1169-1170. [Link]

-

Rajput, P. B., Degani, M. S., & Bhalerao, R. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1253. [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]

-

Rajanna, K. C., Tasneem, S., & Saiprakash, P. K. (2001). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Synthetic Communications, 31(8), 1217-1224. [Link]

-

Gupton, J. T., et al. (2008). Microwave-accelerated Vilsmeier-Haack reactions on substituted pyrroles. Tetrahedron Letters, 49(35), 5248-5251. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(11), 1596-1601. [Link]

-

Jones, R. A., & Bean, G. P. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2173-2177. [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Retrieved from [Link]

-

ResearchGate. (2025). synthesis of heterocycle via Vilsmeier-haack reaction. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

-

Academia.edu. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl Pyrrole-2-carboxylate Derivatives

Introduction: The Strategic Importance of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules that can effectively interact with biological targets. Among the various pyrrole-containing compounds, ethyl pyrrole-2-carboxylate and its derivatives are of particular industrial significance. They serve as key intermediates in the synthesis of several blockbuster drugs, including the anti-inflammatory agent ketorolac and the world's best-selling statin, atorvastatin (Lipitor®).[1] The latter's synthesis, for instance, relies on a Paal-Knorr reaction to construct the central pyrrole ring.[1][2]

The escalating demand for these life-changing medications necessitates robust, scalable, and economically viable synthetic routes to these pyrrole intermediates. This guide provides an in-depth analysis of established methodologies for the large-scale synthesis of ethyl pyrrole-2-carboxylate derivatives, offering detailed protocols, process safety considerations, and a comparative overview of the most industrially relevant synthetic strategies. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale behind the selection of specific reagents and conditions, thereby empowering researchers and process chemists to confidently implement and adapt these protocols for their specific needs.

Comparative Overview of Key Synthetic Strategies

Several named reactions are cornerstones in the synthesis of pyrroles, each with its own set of advantages and disadvantages for large-scale production. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the pyrrole ring, and cost considerations.

| Synthetic Method | Starting Materials | Key Advantages for Large-Scale Synthesis | Potential Challenges in Scale-Up |

| Direct Acylation & Alcoholysis | Pyrrole, Trichloroacetyl chloride, Ethanol | High-yielding, versatile for various esters, avoids moisture-sensitive organometallics. | Use of a highly reactive and corrosive acylating agent, potential for colored by-products. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | High atom economy, generally good yields, convergent synthesis.[3][4] | Availability and stability of the 1,4-dicarbonyl starting materials can be a limitation. Harsh reaction conditions (prolonged heating in acid) may be required for some substrates.[3] |

| Hantzsch Synthesis | β-Ketoesters, α-Haloketones, Ammonia/Primary amines | Readily available starting materials, good for producing polysubstituted pyrroles.[5] | Potential for side reactions, such as the formation of furans (Feist-Bénary synthesis).[6] |

| Knorr Synthesis | α-Amino-ketones, β-Ketoesters | Well-established for specific substitution patterns, can be performed as a one-pot reaction.[7][8] | α-Amino-ketones are often unstable and need to be generated in situ.[7] |

Detailed Protocols and Methodologies

Protocol 1: Large-Scale Synthesis of Ethyl Pyrrole-2-carboxylate via Direct Acylation and Alcoholysis

This method, adapted from a well-established Organic Syntheses procedure, is a robust and versatile route for the large-scale production of ethyl pyrrole-2-carboxylate.[3] It proceeds in two distinct stages: the acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, followed by alcoholysis with sodium ethoxide to yield the desired ester. A key advantage of this procedure is its avoidance of moisture-sensitive organometallic reagents, which can be challenging to handle on an industrial scale.

Reaction Scheme:

Workflow for the Paal-Knorr Synthesis.

Materials and Equipment:

-

Reaction vessel suitable for heating under reflux

-

Magnetic or mechanical stirrer

-

Heating mantle

-

Ethyl 2,5-dioxohexanoate (1 mole equivalent)

-

Ammonium acetate (1.5 mole equivalents)

-

Glacial acetic acid (as solvent)

-

Extraction and distillation apparatus

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve ethyl 2,5-dioxohexanoate and ammonium acetate in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a large volume of ice-cold water.

-

Neutralization: Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Process Safety Considerations:

-

Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with appropriate PPE in a well-ventilated area.

-

Ammonia/Ammonium Acetate: While less hazardous than many other reagents, ensure adequate ventilation to avoid inhalation of ammonia vapors.

-

Reflux Conditions: Ensure the reflux apparatus is set up correctly to prevent the escape of flammable or corrosive vapors.

Protocol 3: Hantzsch Synthesis of Diethyl 2,4-Dimethylpyrrole-3,5-dicarboxylate

The Hantzsch synthesis is a three-component reaction that provides access to a wide variety of substituted pyrroles. [5][9]This protocol is adapted for the synthesis of a dicarboxylate-substituted pyrrole.

Reaction Scheme:

Workflow for the Hantzsch Pyrrole Synthesis.

Materials and Equipment:

-

Reaction vessel with a stirrer and condenser

-

Ethyl acetoacetate (1 mole equivalent)

-

Ethyl 2-chloroacetoacetate (1 mole equivalent)

-

Aqueous ammonia solution (excess)

-

Ethanol (as solvent)

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: Combine ethyl acetoacetate, ethyl 2-chloroacetoacetate, and aqueous ammonia in ethanol in a reaction vessel.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water.

-

Isolation: Collect the precipitated solid by filtration. If the product is an oil, extract it with an organic solvent.

-

Washing: Wash the solid product or organic extract with water to remove any remaining ammonia and salts.

-

Drying and Purification: Dry the crude product. Recrystallize the solid from a suitable solvent like ethanol to obtain the pure diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.

Process Safety Considerations:

-

α-Haloketones: These are lachrymators and skin irritants. Handle with care in a well-ventilated fume hood.

-

Ammonia: Use in a well-ventilated area.

-

Solvents: Ethanol is flammable; ensure no ignition sources are present during the reaction and work-up.

Protocol 4: Knorr Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate

The Knorr pyrrole synthesis is a powerful method that involves the condensation of an α-amino-ketone with a β-ketoester. [7]A common and practical approach is to generate the α-amino-ketone in situ from the corresponding oxime.

Reaction Scheme:

Workflow for the Knorr Pyrrole Synthesis.

Materials and Equipment:

-

Large reaction vessel with a mechanical stirrer, dropping funnel, and thermometer

-

Ice bath

-

Ethyl acetoacetate (2 mole equivalents)

-

Glacial acetic acid

-

Sodium nitrite

-

Zinc dust

-

Standard work-up and purification equipment

Procedure:

-

Formation of the Oxime: In a large beaker or flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath to below 10 °C. Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

Reduction and Condensation: In a separate large reaction vessel, add the second equivalent of ethyl acetoacetate and glacial acetic acid. With vigorous stirring, add the prepared oxime solution and zinc dust portion-wise, controlling the temperature to prevent it from exceeding 40 °C. The reaction is exothermic.

-

Completion: After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Work-up: Pour the reaction mixture into a large volume of water.

-

Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water.

-

Purification: Recrystallize the crude product from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. A yield of 57-64% can be expected. [10] Process Safety Considerations:

-

Exothermic Reaction: The reduction of the oxime with zinc dust is highly exothermic. The addition of zinc must be done carefully and with efficient cooling to control the reaction rate and prevent it from becoming too vigorous.

-

Zinc Dust: Zinc dust is a flammable solid. Avoid creating dust clouds and keep it away from ignition sources.

-

Nitrous Acid: The reaction of sodium nitrite with acetic acid generates nitrous acid in situ. Ensure good ventilation to avoid inhaling any nitrogen oxides that may be formed.

Large-Scale Purification of Ethyl Pyrrole-2-carboxylate Derivatives

The purification of the final product on a large scale is a critical step to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). The choice of purification method depends on the physical properties of the product (solid or liquid) and the nature of the impurities.

-

Crystallization: This is the most common and cost-effective method for purifying solid APIs. [11]The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solution. Solvent selection is crucial for achieving high purity and yield.

-

Distillation: For liquid products such as ethyl pyrrole-2-carboxylate, fractional vacuum distillation is the preferred method. [3]This technique separates compounds based on their boiling points, and performing it under reduced pressure allows for the distillation of high-boiling compounds at lower temperatures, preventing thermal degradation.

-

Chromatography: While highly effective, large-scale chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail to achieve the desired purity.

Conclusion

The large-scale synthesis of ethyl pyrrole-2-carboxylate derivatives is a well-established field with several reliable and scalable methods at the disposal of the process chemist. The direct acylation and alcoholysis method stands out for its versatility and avoidance of sensitive reagents. The Paal-Knorr, Hantzsch, and Knorr syntheses offer powerful alternatives, particularly for accessing a variety of substituted pyrroles from readily available starting materials.

Successful and safe scale-up requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to process safety. By leveraging the detailed protocols and insights provided in this guide, researchers and drug development professionals can confidently navigate the challenges of large-scale pyrrole synthesis and contribute to the efficient production of vital medicines.

References

-

Organic Syntheses, Coll. Vol. 5, p.533 (1973); Vol. 44, p.50 (1964). Available at: [Link]

-

Amarnath, V., & Amarnath, K. (1991). Intermediates in the Paal-Knorr Pyrrole Condensation. The Journal of Organic Chemistry, 56(24), 6924-6927. Available at: [Link]

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.

- Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476.

-

Organic Syntheses, Coll. Vol. 2, p.202 (1943); Vol. 19, p.40 (1939). Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: Trichloroacetyl chloride. Available at: [Link]

- Estevez, V., et al. (2014). The Hantzsch Pyrrole Synthesis: A Mechanochemical and Continuous Flow Approach. Green Chemistry, 16(7), 3423-3430.

- Myerson, A. S. (2002).

- Feist, F., & Bénary, E. (1902). Ueber die Einwirkung von Ammoniak und Aminen auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 35(2), 1545-1556.

- Baumann, K. L., et al. (1992). The first total synthesis of the HMG-CoA reductase inhibitor, CP-83,101 (atorvastatin). Tetrahedron Letters, 33(17), 2283-2284.

-

New Jersey Department of Health. (2000). Hazard Substance Fact Sheet: Trichloroacetyl Chloride. Available at: [Link]

- Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

-